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Introduction
Avitinib (also known as AC0010 or Abivertinib) is a third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M

resistance mutation while sparing wild-type EGFR.[1][2] The T790M mutation is a common

mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with

non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive

overview of the early-phase clinical trial data for Avitinib, focusing on quantitative outcomes,

experimental methodologies, and the underlying signaling pathways.

Mechanism of Action
Avitinib is an oral, potent, and irreversible EGFR inhibitor.[3][4] It forms a covalent bond with

the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1]

[2] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the

subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and

survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Preclinical studies have

demonstrated Avitinib's high selectivity for mutant EGFR, including both activating mutations

(such as L858R and exon 19 deletions) and the T790M resistance mutation, with significantly

less activity against wild-type EGFR, potentially leading to a more favorable safety profile

compared to earlier generation TKIs.[1]
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Signaling Pathway
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling

cascade that, in cancer cells with activating EGFR mutations, becomes constitutively active,

promoting cell proliferation and survival. Avitinib intervenes by irreversibly binding to the

mutated EGFR, thereby blocking the downstream signaling.
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Figure 1: Avitinib's Inhibition of the EGFR Signaling Pathway.
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Early-Phase Clinical Trial Data
Avitinib has been evaluated in several early-phase clinical trials, primarily in patients with

NSCLC who have developed resistance to prior EGFR TKI therapy and harbor the T790M

mutation. The core data from these studies are summarized below.

Phase I/II Study (NCT02330367)
This multicenter, open-label study was designed to assess the safety, pharmacokinetics, and

preliminary efficacy of Avitinib in patients with advanced NSCLC positive for the EGFR T790M

mutation.[3][5][6] The trial included a dose-escalation phase followed by a dose-expansion

phase.[6]

Endpoint Result Citation

Objective Response Rate

(ORR)

56.3% (9 out of 16 patients

achieved Partial Response)
[3][5]

Disease Control Rate (DCR)

93.8% (15 out of 16 patients

achieved Partial Response or

Stable Disease)

[3][5]

Median Progression-Free

Survival (PFS)

253 days (95% CI: 154.8-

339.2)
[3][5]

The most frequently reported treatment-related adverse events were generally mild and

manageable.

Adverse Event Frequency Citation

Elevated hepatic

transaminases
62.5% (10 out of 16 patients) [3][5]

Diarrhea 31.3% (5 out of 16 patients) [3][5]

Phase II Study (NCT03300115)
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This single-arm, multicenter, open-label trial further evaluated the efficacy and safety of

Avitinib at the recommended Phase II dose in a larger cohort of patients with T790M-positive

advanced NSCLC.[7][8]

Endpoint Result Citation

Objective Response Rate

(ORR)

52.2% (109 out of 209

evaluable patients)
[9]

Disease Control Rate (DCR)
88.0% (184 out of 209

evaluable patients)
[9]

Median Duration of Response

(DoR)
8.5 months (95% CI: 6.1-9.2) [9]

Median Progression-Free

Survival (PFS)
7.5 months (95% CI: 6.0-8.8) [9]

Median Overall Survival (OS)
24.9 months (95% CI: 22.4-not

reachable)
[9]

Adverse Event Frequency Citation

Any Treatment-Related

Adverse Event

96.9% (220 out of 227

patients)
[9]

Treatment-Related Serious

Adverse Events
13.7% (31 out of 227 patients) [9]

Experimental Protocols
The early-phase clinical trials of Avitinib followed a structured approach to ensure patient

safety and to accurately assess the drug's properties.

Patient Population and Eligibility Criteria
Key inclusion criteria for these trials typically included:
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Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC.

[6]

Documented evidence of an EGFR activating mutation and subsequent acquired T790M

resistance mutation after treatment with a first- or second-generation EGFR TKI.[3][5][6]

At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors

(RECIST) version 1.1.[6]

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6]

Key exclusion criteria often comprised:

Prior treatment with a third-generation EGFR TKI.

History of interstitial lung disease.[10]

Clinically significant cardiac disease.

Study Design and Treatment
The Phase I portion of the studies employed a standard 3+3 dose-escalation design to

determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

[11] Patients were enrolled in sequential cohorts and received escalating oral doses of

Avitinib.[11] Once the RP2D was established, the Phase II portion enrolled a larger number of

patients to further evaluate efficacy and safety at that dose.[9] Treatment was administered in

continuous cycles until disease progression or unacceptable toxicity.[3][5]

Efficacy and Safety Assessments
Tumor response was assessed by imaging (CT or MRI) at baseline and then at regular

intervals (e.g., every 6-8 weeks) and was evaluated based on RECIST 1.1 criteria.[3][5] Safety

and tolerability were monitored through the regular recording of adverse events, physical

examinations, and laboratory tests.
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Figure 2: Generalized Workflow of Avitinib Early-Phase Clinical Trials.
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Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) parameters, such as Cmax, Tmax, and AUC, were evaluated through the

analysis of plasma samples collected at various time points after drug administration.[1]

Pharmacodynamic (PD) assessments involved the analysis of biomarkers from tumor biopsies

or circulating tumor DNA to confirm target engagement and to explore mechanisms of response

and resistance.

Conclusion
The early-phase clinical trial data for Avitinib demonstrate its promising efficacy and

manageable safety profile in patients with NSCLC harboring the EGFR T790M resistance

mutation. As a selective, irreversible third-generation EGFR TKI, Avitinib represents a

significant advancement in the treatment of this patient population. Further research and

ongoing clinical trials will continue to define its role in the therapeutic landscape for EGFR-

mutated NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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